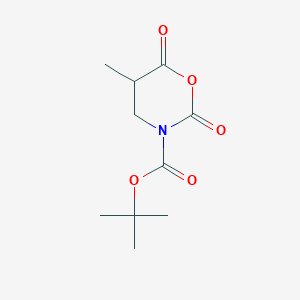

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

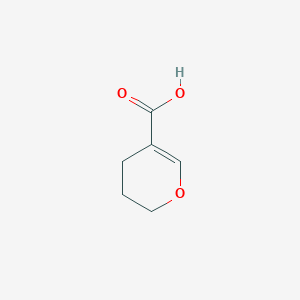

The compound "Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is a chemical entity that appears to be related to a class of organic compounds known as oxazinanes. These compounds are characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The tert-butyl group attached to the molecule indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of amino acids or alcohols as starting materials. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its enantiomers were obtained by resolution with O,O'-dibenzoyltartaric acid . Similarly, tetrahydro-3,5-dialkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones were prepared from optically pure 2-amino alcohols . These methods suggest that the synthesis of the compound may also involve chiral starting materials and resolution techniques to achieve the desired stereochemistry.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the structure of related compounds such as ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate was confirmed by X-ray analysis . This technique provides detailed information about the arrangement of atoms within a molecule and can be used to confirm the stereochemistry of the synthesized compound.

Chemical Reactions Analysis

The reactivity of oxazinane derivatives can be quite diverse. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates underwent kinetic resolutions to afford various derivatives . The presence of the tert-butyl group can influence the reactivity of the molecule, as seen in the selective synthesis of C(7),C(8)-functionalized and N(1)-tert-butyloxycarbonyl-substituted 4-oxopyrazolo[5,1-c][1,2,4]triazines . These examples indicate that the compound may also participate in a variety of chemical reactions, potentially leading to the formation of new derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and mass spectrometry, and its crystal structure was determined to understand its properties . Similarly, the crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided insights into its physicochemical properties . These techniques can be applied to the compound to determine its physical state, solubility, stability, and other relevant properties.

科学的研究の応用

1. Chemistry of Isoxazoles

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is involved in the study of isoxazoles chemistry. An example is the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate during the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate. This research offers insights into the rearrangement processes and structure of isoxazol-3-(2H)-one derivatives (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).

2. Hydroformylation Reactions

The compound is used in the field of hydroformylation reactions. For example, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation, forming methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate. This process demonstrates high diastereoselectivity and is significant for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

3. Green Synthesis of 1,3-Oxazinan-2-ones

The compound contributes to the green synthesis of 1,3-oxazinan-2-ones from amines and 1,3-diols, using dialkyl carbonates. This method demonstrates the influence of the hindrance of the dialkyl carbonate on the yield, and the selective formation of oxazinanones depending on the functionality of the diols used (McElroy, Aricò, & Tundo, 2012).

4. Preparation in Diels-Alder Reactions

The compound is also pivotal in Diels-Alder reactions, as seen in the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. These reactions are crucial for understanding rearrangements and the synthesis of complex organic molecules (Padwa, Brodney, & Lynch, 2003).

5. Formation and Reactivity Studies

This compound is involved in studies on the formation and reactivity of various organic compounds. For instance, it plays a role in the formation of tert-butyl 5(and 4)-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylates and their subsequent deprotection and reductive cleavage to form other valuable organic intermediates (Tolman, Hanuš, & Sedmera, 1999).

特性

IUPAC Name |

tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-6-5-11(8(13)15-7(6)12)9(14)16-10(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAVRDITSQWMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)OC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455460 |

Source

|

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

CAS RN |

357610-32-3 |

Source

|

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)